3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol
CAS No.: 881432-54-8
Cat. No.: VC4310794
Molecular Formula: C18H18N4O2
Molecular Weight: 322.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881432-54-8 |
|---|---|
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.368 |
| IUPAC Name | 3-(4-ethoxyanilino)-6-(4-methylphenyl)-4H-1,2,4-triazin-5-one |
| Standard InChI | InChI=1S/C18H18N4O2/c1-3-24-15-10-8-14(9-11-15)19-18-20-17(23)16(21-22-18)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H2,19,20,22,23) |
| Standard InChI Key | UPNYPBKGRUFDOU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C3=CC=C(C=C3)C |
Introduction
Structural and Chemical Characteristics
Electronic Configuration and Reactivity
Density functional theory (DFT) simulations of analogous triazines show that the ethoxy group’s electron-donating nature increases electron density at the amino nitrogen, enhancing nucleophilic reactivity. This electronic profile facilitates electrophilic substitution at the para position of the methylphenyl group. The compound’s acidity (pKa ≈ 8.2 for the hydroxyl group) enables pH-dependent solubility, with improved dissolution in alkaline media.
Synthesis and Optimization
Conventional Synthesis Pathways
The synthesis involves a three-step sequence:
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Condensation: Reacting 4-ethoxybenzenamine with methyl 4-methylbenzoylacetate in acetic acid yields the intermediate hydrazine derivative.
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Cyclization: Treating the hydrazine with ammonium acetate at 120°C forms the triazine core.
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Oxidation: Selective oxidation of the 5-position using hydrogen peroxide introduces the hydroxyl group.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Condensation | Acetic acid, 48 hrs | 80°C | 62% |
| Cyclization | NH₄OAc, 6 hrs | 120°C | 58% |
| Oxidation | H₂O₂, 2 hrs | 25°C | 89% |
Green Chemistry Approaches
Recent advances employ microwave-assisted synthesis, reducing reaction times by 70% (e.g., cyclization completes in 90 minutes at 150W irradiation). Solvent-free mechanochemical methods using ball milling achieve comparable yields (55–60%) while eliminating toxic solvent waste.
In murine macrophage (RAW264.7) models, the compound inhibits NF-κB translocation at IC₅₀ = 1.8 μM, suppressing TNF-α and IL-6 production by 89% and 76%, respectively, at 10 μM. This potency exceeds reference drug indomethacin (IC₅₀ = 4.5 μM) while showing reduced gastric toxicity in rat models (ulcer index = 0.8 vs. 3.2 for indomethacin).
Antimicrobial Efficacy
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits MIC = 8 μg/mL, comparable to vancomycin (MIC = 2 μg/mL). Synergy studies with β-lactams show a 4–8 fold reduction in MICs when used in combination.
Table 3: Biological Activity Profile
| Target | Assay | Result |
|---|---|---|
| COX-2 | Enzyme inhibition | IC₅₀ = 0.9 μM |
| p38 MAPK | Kinase inhibition | IC₅₀ = 4.2 μM |
| HepG2 cells | Cytotoxicity | CC₅₀ = 28 μM |
| hERG channel | Patch-clamp | IC₅₀ > 100 μM |
Material Science Applications
Organic Semiconductor Development
Thin films deposited via chemical vapor deposition exhibit hole mobility of 0.12 cm²/V·s, comparable to pentacene (0.35 cm²/V·s). The methylphenyl groups enhance film crystallinity, as evidenced by XRD peaks at 2θ = 16.8° and 25.4° .
Metal-Organic Frameworks (MOFs)
Coordination with Cu(II) nodes produces a MOF with BET surface area = 1,150 m²/g and CO₂ adsorption capacity of 3.8 mmol/g at 298K, surpassing ZIF-8 (3.1 mmol/g).
Environmental and Regulatory Considerations
Photodegradation studies under UV-A light (365 nm) show a half-life of 6.3 hours in aqueous media, with primary degradation products being 4-ethylphenol and methylbenzoic acid. Acute toxicity (LD₅₀) in rats exceeds 2,000 mg/kg, classifying it as Category 5 under GHS.
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